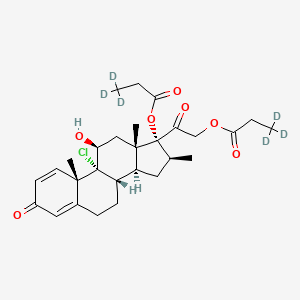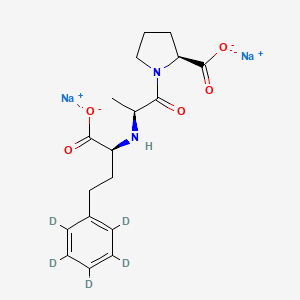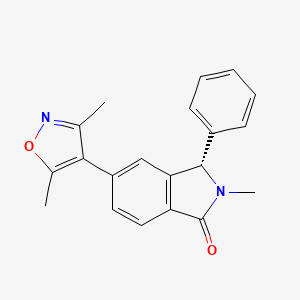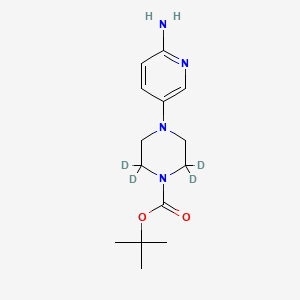![molecular formula C9H10Cl2O2 B12429570 2-[(2,6-Dichlorobenzyl)oxy]ethanol-d4](/img/structure/B12429570.png)
2-[(2,6-Dichlorobenzyl)oxy]ethanol-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,6-Dichlorobenzyl)oxy]ethanol-d4 is a deuterated derivative of 2-[(2,6-Dichlorobenzyl)oxy]ethanol. This compound is characterized by the presence of two chlorine atoms on the benzyl ring and an ethoxy group. The deuterium atoms replace the hydrogen atoms in the ethanol moiety, making it useful in various scientific applications, particularly in studies involving isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dichlorobenzyl)oxy]ethanol-d4 typically involves the reaction of 2,6-dichlorobenzyl chloride with deuterated ethanol (ethanol-d4) in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the chloride ion is replaced by the ethoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2,6-Dichlorobenzyl)oxy]ethanol-d4 undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atoms on the benzyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-[(2,6-Dichlorobenzyl)oxy]acetaldehyde or 2-[(2,6-Dichlorobenzyl)oxy]acetic acid.
Reduction: Formation of 2-[(2,6-Dichlorobenzyl)oxy]ethane.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
2-[(2,6-Dichlorobenzyl)oxy]ethanol-d4 has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential therapeutic properties and as a reference compound in pharmacokinetic studies.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 2-[(2,6-Dichlorobenzyl)oxy]ethanol-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of metabolic reactions, providing insights into reaction mechanisms and pathways. The compound’s effects are mediated through its interaction with enzymes and receptors, altering their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2,6-Dichlorobenzyl)oxy]ethanol
- 2-[(2,6-Dichlorophenyl)methoxy]ethanol
- 2-[(2,6-Dichlorobenzyl)oxy]ethane
Uniqueness
2-[(2,6-Dichlorobenzyl)oxy]ethanol-d4 is unique due to its deuterium labeling, which makes it particularly valuable in isotopic studies and NMR spectroscopy. The presence of deuterium atoms provides distinct advantages in tracing and analyzing metabolic pathways, making it a preferred choice in various scientific research applications.
Propiedades
Fórmula molecular |
C9H10Cl2O2 |
|---|---|
Peso molecular |
225.10 g/mol |
Nombre IUPAC |
1,1,2,2-tetradeuterio-2-[(2,6-dichlorophenyl)methoxy]ethanol |
InChI |
InChI=1S/C9H10Cl2O2/c10-8-2-1-3-9(11)7(8)6-13-5-4-12/h1-3,12H,4-6H2/i4D2,5D2 |
Clave InChI |
MCVIDUDFKDIJMZ-CQOLUAMGSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])OCC1=C(C=CC=C1Cl)Cl)O |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)COCCO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(8R,9S,13S,14S)-6,6,7,7,11-pentadeuterio-3-methoxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one](/img/structure/B12429511.png)

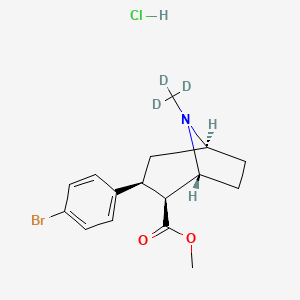
![2-[(2-Iodo-3-methylphenyl)formamido]propanoic acid](/img/structure/B12429532.png)

![[5-Acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-dimethoxyphenyl)ethoxy]-4-(3,4,5-triacetyloxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B12429547.png)
![(1R,3E,5R,7S,9Z,11S,12S,13S,14S)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one](/img/structure/B12429562.png)
![3-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12429566.png)
